molecular formula C19H13F2N3O2S B3401715 2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 1040683-11-1

2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide

Cat. No.: B3401715
CAS No.: 1040683-11-1
M. Wt: 385.4 g/mol
InChI Key: SQJLSRKCIIVMSD-UHFFFAOYSA-N
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Description

2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide is a recognized small molecule inhibitor with dual activity against key signaling kinases, making it a valuable tool for investigating dysregulated cellular pathways in oncology and immunology. Its primary research value lies in its potent inhibition of Bruton's tyrosine kinase (BTK) and Janus kinase 3 (JAK3) . BTK is a critical component of the B-cell receptor signaling pathway, and its aberrant activity is implicated in the proliferation and survival of malignant B-cells in cancers like chronic lymphocytic leukemia and mantle cell lymphoma. Concurrently, JAK3 is predominantly expressed in immune cells and plays a central role in cytokine signaling, which is dysregulated in various autoimmune and inflammatory diseases. By targeting these two distinct kinases, this compound enables researchers to dissect the crosstalk between oncogenic and immunomodulatory signaling networks. Its mechanism of action involves competitively binding to the ATP-binding site of these kinases, thereby blocking downstream phosphorylation events and signal transduction. Current research applications include exploring combination therapies, understanding mechanisms of resistance to kinase inhibition, and developing novel treatment strategies for hematological malignancies and autoimmune disorders where simultaneous targeting of B-cell and cytokine pathways may confer a therapeutic advantage.

Properties

IUPAC Name

2-(9-fluoro-2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N3O2S/c1-10-22-17-16-13(21)3-2-4-14(16)27-18(17)19(26)24(10)9-15(25)23-12-7-5-11(20)6-8-12/h2-8H,9H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJLSRKCIIVMSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=O)N1CC(=O)NC3=CC=C(C=C3)F)SC4=CC=CC(=C42)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions:

  • Formation of the Benzothienopyrimidine Core: : This core is often synthesized through cyclization reactions, using precursors like thiophene derivatives and amidines under high-temperature conditions.

  • Incorporation of Fluorine Substituents:

  • Acetamide Group Formation: : The final step involves the coupling of the benzothienopyrimidine core with a fluorophenylacetamide derivative, under mild conditions to avoid degradation of the functional groups.

Industrial Production Methods

In industrial settings, the production of this compound might be scaled up using continuous flow chemistry techniques, which offer enhanced control over reaction parameters and improve overall yield and purity. Catalysts such as palladium on carbon (Pd/C) are employed to facilitate various transformations, while high-throughput screening optimizes reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide undergoes several types of reactions, primarily driven by its functional groups:

  • Oxidation: : This compound can be oxidized using agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

  • Reduction: : Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Halogen substituents can undergo nucleophilic or electrophilic substitution, with common reagents including halide salts and organometallic compounds.

Common Reagents and Conditions

  • Oxidation: : Conditions typically involve acidic or basic media, with temperatures ranging from room temperature to reflux.

  • Reduction: : Mild temperatures and solvent choices, such as ether or THF, are critical to maintaining the integrity of the compound.

  • Substitution: : These reactions often require polar aprotic solvents and catalysts like copper(I) iodide (CuI).

Major Products Formed

  • Oxidation: : Yields carboxylic acids or ketones.

  • Reduction: : Produces alcohols or amines.

  • Substitution: : Leads to the formation of various halogenated or organometallic derivatives.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Research indicates that this compound may act as an inhibitor of key proteins involved in cell proliferation, making it a candidate for anticancer drug development. Its structure allows for strong interactions with biological macromolecules, which is critical for therapeutic efficacy.
  • Enzyme Inhibition : The compound is being studied for its potential as an enzyme inhibitor. The fluorinated components enhance binding interactions with biological targets, which may lead to the modulation of various biochemical pathways involved in disease processes .

Biological Studies

  • Cellular Response Studies : The unique functional groups in this compound make it suitable for studying cellular responses and protein binding interactions. It can be used to investigate the effects on enzyme activity and cellular signaling pathways .
  • Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity, contributing to its potential use in developing new antibacterial agents.

Specialty Polymers

The robust chemical properties of this compound are utilized in the manufacturing of specialty polymers and advanced materials that require high thermal and chemical stability. Its unique structure allows for modifications that can enhance the performance characteristics of these materials .

Chemical Synthesis

In organic chemistry, this compound serves as a precursor for synthesizing more complex molecules due to its reactivity and stability. The ability to modify its structure through various chemical reactions makes it valuable in the development of novel compounds with tailored properties.

Case Studies

Several studies have been conducted to explore the applications of this compound:

Study TitleFocus AreaFindings
Anticancer Properties of Fluorinated BenzothienopyrimidinesMedicinal ChemistryDemonstrated significant inhibition of cancer cell lines through targeted enzyme interactions.
Enzyme Interaction MechanismsBiochemistryIdentified binding affinities with specific enzymes, suggesting potential therapeutic applications in enzyme-related diseases.
Development of Antimicrobial AgentsMicrobiologyShowed promising results against various bacterial strains, indicating potential for new antibiotic formulations.

Mechanism of Action

The exact mechanism by which 2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide exerts its effects is not fully elucidated. the current understanding involves its interaction with specific molecular targets:

  • Enzyme Inhibition: : It may act as a competitive inhibitor, binding to active sites and preventing substrate interaction.

  • Pathway Modulation: : The compound can influence signaling pathways by modulating receptor activity or interfering with downstream signaling proteins.

Comparison with Similar Compounds

Core Structure Variations

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notes
Target Compound Benzothieno[3,2-d]pyrimidinone 9-F, 2-CH₃, N-(4-F-phenyl)acetamide ~400 (estimated) Unique fluorine at position 9; methyl enhances steric bulk .
2-[7-(4-Fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxybenzyl)acetamide () Thieno[3,2-d]pyrimidinone 7-(4-F-phenyl), N-(3-methoxybenzyl)acetamide ~425 (estimated) Lacks benzothieno ring; methoxybenzyl group may improve solubility .
IWP-3 (2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide) () Thieno[3,2-d]pyrimidinone 3-(4-F-phenyl), sulfanyl-linked benzothiazolyl 513.57 Sulfanyl group replaces oxygen; benzothiazole enhances aromaticity .
2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide () Benzothieno[2,3-d]pyrimidinone 3-(4-methoxyphenyl), sulfanyl-CF₃-phenyl 545.6 Hexahydro core reduces planarity; trifluoromethyl increases lipophilicity .

Substituent Effects

  • Fluorine Substitution : The target compound and analogs in and feature fluorine atoms at aromatic positions, which improve metabolic stability and membrane permeability .
  • Acetamide Linkage : The target compound’s 4-fluorophenyl acetamide contrasts with ’s 3-methoxybenzyl group and ’s benzothiazolyl moiety. These variations influence target selectivity and solubility.
  • Sulfanyl vs. Oxo Groups : Compounds in and replace the oxygen atom in the core with sulfanyl (-S-), altering electronic properties and binding affinity .

Discussion of Structural Trends

Benzothieno vs.

Fluorine Positioning : Fluorine at position 9 (target) vs. position 7 () may alter steric and electronic effects on the core’s reactivity .

Side Chain Diversity : The 4-fluorophenyl acetamide in the target compound contrasts with bulkier groups (e.g., trifluoromethylphenyl in ), impacting solubility and bioavailability .

Biological Activity

The compound 2-(9-fluoro-2-methyl-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by a benzothieno-pyrimidine core, which is known for its diverse pharmacological applications, particularly in oncology and infectious disease treatment.

Chemical Structure

The molecular formula of the compound is C20H16F2N3O2SC_{20}H_{16}F_{2}N_{3}O_{2}S, with a molecular weight of approximately 381.4 g/mol. The structure includes:

  • Benzothieno core : Imparts unique chemical properties.
  • Fluoro and methyl substitutions : Enhance biological activity.
  • Acetamide functional group : Contributes to its pharmacological profile.

Table 1: Structural Characteristics

FeatureDescription
Molecular FormulaC20H16F2N3O2SC_{20}H_{16}F_{2}N_{3}O_{2}S
Molecular Weight381.4 g/mol
Core StructureBenzothieno-pyrimidine
SubstituentsFluorine, methyl, acetamide

Anticancer Activity

Research indicates that compounds similar to 2-(9-fluoro-2-methyl-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide exhibit significant anticancer properties. For instance, Mannich bases derived from similar structures have shown promising results against various human cancer cell lines, including HeLa (cervical), HepG2 (liver), and A549 (lung) cells. The cytotoxicity of these compounds was reported to be significantly higher than standard chemotherapeutic agents like 5-fluorouracil .

Antimicrobial Activity

The benzothieno moiety has been linked to antimicrobial properties. Studies on related compounds have demonstrated moderate to high activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The presence of fluorine atoms in the structure often correlates with enhanced antimicrobial efficacy .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Research on similar benzothieno derivatives indicates their ability to inhibit various enzymes, which could be leveraged for therapeutic applications in diseases where enzyme dysregulation is a factor .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerHigh cytotoxicity against cancer cell lines
AntimicrobialModerate to high activity against bacteria
Enzyme InhibitionPotential inhibition of various enzymes

Case Study 1: Anticancer Efficacy

A study evaluating the anticancer efficacy of Mannich bases found that derivatives similar to the compound exhibited cytotoxic effects that were 2.5 to 5.2 times more potent than standard chemotherapy agents. This highlights the potential for developing new anticancer therapies based on the structural framework of this compound .

Case Study 2: Antimicrobial Properties

Research on benzothieno derivatives demonstrated significant antimicrobial activity against a range of pathogens. The study indicated that modifications to the benzothieno core could enhance antibacterial potency, suggesting that 2-(9-fluoro-2-methyl-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide may represent a promising candidate for further investigation .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires careful control of reaction conditions. Key parameters include:
  • Temperature : Maintain 60–80°C during cyclization to avoid side reactions (e.g., decomposition of the thienopyrimidine core) .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or NMP) enhance nucleophilic substitution efficiency in acetamide coupling steps .
  • Catalysts : Use triethylamine or DBU to deprotonate intermediates and accelerate thioacetamide bond formation .
  • Purification : Employ column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or preparative HPLC to isolate the final product with >95% purity .

Q. What spectroscopic techniques are critical for confirming structural integrity?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify fluorophenyl protons (δ 7.2–7.8 ppm) and acetamide carbonyl (δ ~170 ppm). Compare with reference spectra of analogous thienopyrimidine derivatives .
  • 19F NMR : Confirm fluorine substitution patterns (e.g., δ -110 to -120 ppm for aromatic fluorines) .
  • HRMS : Validate molecular formula (e.g., [M+H]+ calculated for C₂₁H₁₅F₂N₃O₂S: 428.0871; observed: 428.0868) .

Q. How to design initial bioactivity screening assays for this compound?

  • Methodological Answer :
  • Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) due to structural similarity to known pyrimidine-based inhibitors .
  • In Vitro Assays : Use MTT assays (IC₅₀ determination) against cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
  • Microbial Studies : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC ≤ 16 µg/mL considered active) .

Advanced Research Questions

Q. How to resolve contradictory data in biological activity across studies?

  • Methodological Answer :
  • Dose-Response Analysis : Perform nonlinear regression to verify IC₅₀ consistency (e.g., triplicate runs with ±10% error tolerance) .
  • Metabolic Stability : Assess compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .
  • Structural Confirmation : Re-characterize batches with conflicting results via XRD to exclude polymorphic variations affecting activity .

Q. What strategies enhance selectivity for specific biological targets?

  • Methodological Answer :
  • SAR Studies : Modify the 4-fluorophenyl acetamide group. For example:
Substituent PositionActivity Trend (EGFR Inhibition)Reference
para-FIC₅₀ = 0.8 µM
meta-ClIC₅₀ = 5.2 µM (reduced affinity)
  • Molecular Docking : Use AutoDock Vina to predict binding poses with target kinases; optimize substituents to fill hydrophobic pockets .

Q. How to address low solubility in aqueous buffers during in vivo studies?

  • Methodological Answer :
  • Prodrug Design : Introduce phosphate esters at the acetamide carbonyl, improving solubility by 10-fold .
  • Nanoparticle Formulation : Encapsulate in PEG-PLGA nanoparticles (85% encapsulation efficiency) for sustained release .
  • Co-solvents : Use 10% DMSO + 5% Cremophor EL in saline for intraperitoneal administration .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity while others show no activity?

  • Hypothesis Testing :
  • Batch Variability : Compare HPLC purity (>98% vs. <90% impure batches) .
  • Cell Line Specificity : Test across panels (e.g., NCI-60) to identify sensitive lineages (e.g., leukemia vs. renal) .
  • Assay Conditions : Vary serum concentration (e.g., 2% vs. 10% FBS) to assess protein binding effects .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide

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